molecular formula C18H26O3 B1216657 Octinoxate CAS No. 5466-77-3

Octinoxate

Cat. No.: B1216657
CAS No.: 5466-77-3
M. Wt: 290.4 g/mol
InChI Key: YBGZDTIWKVFICR-JLHYYAGUSA-N
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Description

Octinoxate (ethylhexyl methoxycinnamate) is a synthetic organic UV-B filter (280–315 nm) widely used in sunscreens, cosmetics, and personal care products . Chemically, it is an ester formed by methoxycinnamic acid and 2-ethylhexanol, with a molecular weight of 290.40 g/mol and CAS number 5466-77-3 . Approved at concentrations up to 7.5–10% in formulations, it effectively prevents sunburn and skin aging when combined with UV-A filters like avobenzone . However, this compound is associated with endocrine disruption, reproductive toxicity, and environmental persistence. It has been detected in human urine, blood, and breast milk, raising concerns about bioaccumulation . Environmental studies highlight its role in coral bleaching and thyroid hormone disruption in aquatic organisms .

Chemical Reactions Analysis

Types of Reactions: Octinoxate primarily undergoes photochemical reactions due to its role as a UV filter. One notable reaction is the [2 + 2]-cycloaddition reaction mechanism, which follows a second-order rate law .

Common Reagents and Conditions: The photochemical reactions of this compound are influenced by the concentration of the compound and the polarity of the surrounding medium. Higher concentrations and lower polarity of the surrounding oil phase enhance the photostability of this compound .

Major Products Formed: The major products formed from the photochemical reactions of this compound include various isomers, such as the trans and cis isomers of ethylhexyl methoxycinnamate .

Scientific Research Applications

Pharmacokinetics and Absorption

Research has demonstrated that octinoxate is absorbed through the skin upon topical application. A study conducted by the FDA assessed the systemic absorption of several sunscreen ingredients, including this compound. Participants applied sunscreen at a rate of 2 mg/cm² over 75% of their body surface area. The results indicated that this compound reached a maximum plasma concentration of approximately 7.9 ng/mL after application, showing its potential for systemic absorption but at lower levels compared to other compounds like oxybenzone .

Endocrine Disruption Potential

This compound has been scrutinized for its potential endocrine-disrupting properties. Although some animal studies suggest that this compound may affect thyroid hormone production and metabolic systems, human studies have not consistently shown significant adverse effects on reproductive hormones or thyroid function following topical application . A systematic review concluded that while there is insufficient evidence to establish a causal relationship between this compound levels and adverse health outcomes, further investigation is warranted due to its systemic absorption capabilities .

Environmental Impact

This compound is recognized for its harmful effects on marine ecosystems. It has been banned in several locations due to its toxicity to coral reefs and other marine life. Research indicates that this compound can disrupt photosynthetic activity in marine microalgae, leading to detrimental ecological consequences . The compound's photo-toxic properties exacerbate its environmental impact when exposed to sunlight, generating reactive oxygen species that can harm aquatic organisms .

Regulatory Considerations

Given the concerns surrounding this compound's safety and environmental impact, regulatory bodies in various regions have begun to scrutinize its use in consumer products. For instance, the FDA has highlighted the need for further studies to assess the long-term risks associated with repeated exposure to this compound-containing products . As public awareness grows regarding chemical safety in cosmetics and sunscreens, manufacturers are increasingly exploring alternative UV filters that pose less risk to both human health and the environment.

Case Studies and Research Findings

StudyFocusFindings
FDA Pilot Study (2020)Systemic absorptionMaximum plasma concentration of this compound was 7.9 ng/mL after application .
Toxicological Study (2021)Environmental impactThis compound disrupts photosynthesis in Chlorella species, indicating significant ecological risks .
Systematic Review (2020)Health effectsInsufficient evidence linking this compound to adverse health outcomes; low dermal penetration noted .

Mechanism of Action

Comparison with Similar Compounds

Oxybenzone (Benzophenone-3)

  • UV Range : Broad-spectrum (UV-B and UV-A, 280–355 nm) .
  • Photostability: Moderate; degrades under UV exposure but less prone to isomerism than octinoxate .
  • Toxicity: Endocrine disruption: Strong estrogenic and antiandrogenic activity, linked to reduced sperm count and delayed puberty in humans . Environmental Impact: Major contributor to coral reef degradation; banned in Hawaii alongside this compound .
  • Regulatory Status : Restricted to 6% in the U.S. and banned in Hawaii .

Avobenzone

  • UV Range: UV-A (315–400 nm), often paired with this compound for broad-spectrum protection .
  • Photostability : Highly unstable unless stabilized by compounds like octocrylene .
  • Toxicity: Thyroid Effects: Increases T3/T4 ratio in zebrafish and upregulates genes in the hypothalamus-pituitary-thyroid (HPT) axis . Limited evidence of endocrine disruption compared to this compound .
  • Regulatory Status : Permitted globally but requires stabilizers for formulation efficacy .

Octocrylene

  • UV Range : UV-B (λmax 303 nm) .
  • Photostability : High; stabilizes avobenzone in formulations .
  • Toxicity :
    • Androgen Receptor Antagonism: Associated with reduced prostate weight and sperm count in rodents .
    • Environmental Impact: Persists in water; linked to polycystic ovary syndrome (PCOS) in humans .
  • Regulatory Status : Allowed up to 10% in the U.S. .

Homosalate and Octisalate

  • UV Range : UV-B .
  • Toxicity: AC50 values above cytotoxic burst, suggesting lower potency than this compound in vitro . Limited evidence of endocrine disruption but environmentally persistent .
  • Regulatory Status : Homosalate permitted up to 15% in the U.S. .

Sinapic Acid Esters (Natural Alternatives)

  • UV Range: UV-B, comparable to this compound .
  • Photostability: Superior stability (18% absorbance loss vs. This compound’s 25% after 1-hour UV exposure) when phenolic groups are unmodified .
  • Toxicity : Lower endocrine disruption risk and antioxidant properties .

Critical Research Findings

  • Endocrine Disruption: this compound reduces testosterone in humans and causes uterine abnormalities in rodents . It upregulates deio2, trh, and tshβ genes in zebrafish, disrupting thyroid function .
  • Environmental Persistence : Detected in 95% of water samples near coral reefs; linked to larval mortality in marine organisms .
  • Photostability : Loses 25% absorbance after UV exposure, outperformed by sinapic acid esters (18% loss) .
  • Human Exposure : Found in 86% of urine samples in a U.S. cohort, correlating with delayed puberty and reduced testicular volume .

Biological Activity

Octinoxate, also known as octyl methoxycinnamate (OMC), is a widely used chemical sunscreen agent that protects the skin from harmful ultraviolet (UV) radiation, specifically UVB rays. Its biological activity has garnered significant attention due to concerns regarding its safety and environmental impact. This article explores the biological activity of this compound, focusing on its pharmacokinetics, endocrine disruption potential, toxicological effects, and environmental implications.

Pharmacokinetics and Systemic Absorption

Recent studies have investigated the systemic absorption of this compound following topical application. A randomized clinical trial measured plasma concentrations of this compound over 21 days in participants using sunscreen formulations. The study found that 75% of participants had maximum plasma concentrations exceeding the 0.5 ng/mL threshold within 8 hours of application, and many maintained levels above this threshold for several days post-application .

Table 1: Maximum Plasma Concentrations of Sunscreen Ingredients

Active IngredientTime to Peak Concentration% Exceeding 0.5 ng/mL Threshold
This compound8 hours75%
Avobenzone23 hours83%
Oxybenzone2 hours100%
Homosalate3 hours86%

This data indicates that this compound is readily absorbed into the bloodstream, raising concerns about its potential systemic effects.

Endocrine Disruption Potential

The endocrine-disrupting potential of this compound has been evaluated using the ToxCast/Tox21 database, which assesses various chemicals for their biological activity. Findings suggest that this compound exhibits low intrinsic biological activity and minimal risk of endocrine disruption at typical exposure levels. Most observed activities occurred at concentrations significantly higher than those typically found in human plasma .

Summary of Endocrine Activity Assessment

  • Receptors Tested : Estrogen Receptor (ER), Androgen Receptor (AR), Thyroid Receptor
  • Findings : Weak or negligible activity observed; most effects noted at concentrations greater than cytotoxic levels.
  • : Low risk of endocrine disruption in humans based on current exposure levels.

Toxicological Effects

This compound has been identified as a potent photo-toxicant, particularly affecting marine microalgae species such as Chlorella. Research demonstrated that while short-term exposure did not affect photosynthetic electron transport in the dark, it significantly reduced ribulose-1,5-bisphosphate carboxylase/oxygenase activity when exposed to light. This disruption leads to increased reactive oxygen species (ROS) generation, which can damage cellular metabolism .

Table 2: Toxicological Effects on Marine Microalgae

Exposure ConditionEffect on PhotosynthesisROS Generation
DarkNo significant effectLow
LightReduced carboxylase activityIncreased

Environmental Impact

The environmental implications of this compound are significant, particularly concerning coral reef health. Studies indicate that chemical UV filters like this compound contribute to coral bleaching and overall marine ecosystem degradation . As these compounds enter aquatic environments through runoff or direct application, they pose risks to marine life.

Key Findings on Environmental Impact

  • Coral Bleaching : this compound is implicated in coral bleaching events.
  • Marine Toxicity : Demonstrated toxicity in marine organisms, affecting biodiversity.
  • Regulatory Actions : Bans on this compound have been enacted in places like Hawaii due to its harmful effects on marine ecosystems .

Case Studies and Research Findings

Several case studies have highlighted the complexities surrounding this compound's biological activity:

  • Clinical Absorption Study : A study showed systemic absorption exceeding safety thresholds after sunscreen application, indicating potential long-term exposure risks .
  • Toxicology on Algae : Research demonstrated that this compound disrupts photosynthesis in Chlorella, leading to ecological consequences .
  • Endocrine Disruption Analysis : Evaluations using ToxCast data revealed low endocrine activity, suggesting that while there is some concern, typical exposure levels may not pose significant risks to human health .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying octinoxate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with method robustness verified via factorial design experiments. For example, a 24-run full factorial design can assess resolution between this compound and co-formulated compounds (e.g., diethylamino hydroxybenzoyl hexyl benzoate), ensuring precision under variable conditions (mobile phase pH, column temperature) . Regulatory-grade reference standards (USP/EP) are critical for method validation and QC during ANDA submissions .

Q. How is this compound stability assessed in cosmetic formulations under varying environmental conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) are conducted to simulate long-term storage. Parameters include UV absorbance decay, degradation product profiling (via LC-MS), and pH shifts. Recent studies highlight photostability challenges, as this compound degrades under UV-A exposure, necessitating co-formulation with stabilizers like octocrylene .

Q. What are the accepted thresholds for this compound in ecotoxicological studies?

The OECD 301D test confirms this compound as "readily biodegradable" (>60% degradation in 28 days). However, acute aquatic toxicity (LC50 for Daphnia magna: 0.5–1.2 mg/L) and chronic effects (e.g., coral bleaching at 0.05 µg/L) require strict concentration limits in environmental risk assessments .

Advanced Research Questions

Q. How do conflicting data on this compound’s endocrine-disrupting effects inform experimental design?

In vitro assays (e.g., ER-CALUX for estrogenicity) and in vivo models (rodent uterotrophic assays) show dose-dependent estrogenic activity (e.g., uterine endometrium thickening at ≥100 mg/kg/day). However, human epidemiological studies report inconsistent correlations with reproductive endpoints (e.g., testicular volume reduction vs. null thyroid effects). To resolve contradictions, researchers should:

  • Use human cell lines (e.g., MCF-7) with physiologically relevant doses (≤10 µM).
  • Control for co-exposure to synergistic chemicals (e.g., octocrylene) in mixture toxicity studies .

Q. What methodological gaps exist in assessing this compound’s transdermal absorption and systemic exposure?

Current Franz cell models underestimate absorption in compromised skin (e.g., sunburn). Advanced approaches include:

  • Ex vivo human skin with LC-MS/MS quantification of this compound metabolites (e.g., 4-methoxycinnamic acid).
  • PBPK modeling to extrapolate rodent data to humans, accounting for stratum corneum lipid content .

Q. How can zebrafish models elucidate this compound’s developmental toxicity mechanisms?

Wild-type and thrαa-/- zebrafish larvae exposed to this compound (≥10 µM) show thyroid disruption via:

  • T4 suppression (40% decrease at 30 µM).
  • HPT axis dysregulation (upregulated deio2, tshβ genes). Methodological recommendations:
  • Pair gene expression (qPCR) with hormone quantification (ELISA).
  • Include thrαa-/- mutants to isolate receptor-mediated effects .

Q. Data Interpretation and Contradictions

Q. How to reconcile this compound’s classification as “non-endocrine-disrupting” (WHO) with in vitro evidence of estrogenicity?

The WHO classification relies on in vivo NOAELs (≥250 mg/kg/day) exceeding human exposure levels (≤0.5 mg/kg/day from sunscreen). However, in vitro models prioritize molecular initiating events (e.g., ER binding at 1 nM). Researchers should:

  • Apply Adverse Outcome Pathways (AOPs) to link mechanistic data to apical endpoints.
  • Use probabilistic risk assessment to quantify population-level hazards .

Q. Why do biodegradation studies conflict with environmental detection data?

While OECD tests classify this compound as biodegradable, field studies detect residues in 70% of coastal waters. This discrepancy arises from:

  • Test conditions : OECD media lack UV light and microbial diversity of natural ecosystems.
  • Transformation products : Methoxycinnamic acid derivatives persist and bioaccumulate .

Q. Methodological Resources

  • Analytical Standards : USP-grade this compound (CAS 5466-77-3) with ≥98% purity for QC applications .
  • Ecotoxicology Protocols : OECD 210 (fish embryo toxicity), ISO 21427-1 (micronucleus assay) .
  • Data Repositories : CompTox Chemicals Dashboard (EPA) for endocrine disruption endpoints .

Properties

IUPAC Name

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
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InChI Key

YBGZDTIWKVFICR-JLHYYAGUSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C18H26O3
Record name 2-ETHYLHEXYL P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID9047205
Record name 2-Ethylhexyl trans-4-methoxycinnamate
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Molecular Weight

290.4 g/mol
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Physical Description

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar
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Solubility

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils
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Density

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02
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Vapor Pressure

0.000014 [mmHg]
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Color/Form

Pale yellow liquid, Colorless to light yellow viscous liquid

CAS No.

5466-77-3, 83834-59-7
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Melting Point

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range)
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.